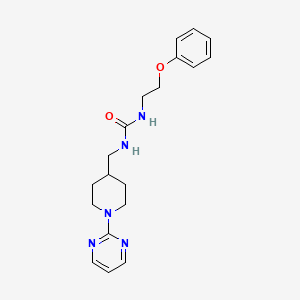

1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-phenoxyethyl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c25-19(22-11-14-26-17-5-2-1-3-6-17)23-15-16-7-12-24(13-8-16)18-20-9-4-10-21-18/h1-6,9-10,16H,7-8,11-15H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWREHYRZWXWGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) on Pyrimidine

Piperidin-4-ylmethanamine reacts with 2-chloropyrimidine under basic conditions to install the pyrimidine ring. This method mirrors the synthesis of 1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea (CAS 1235633-28-9), where cesium carbonate in dimethyl sulfoxide (DMSO) facilitated NAS at 120°C under microwave irradiation.

Reaction Conditions :

Reductive Amination of Piperidin-4-one

Piperidin-4-one undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield piperidin-4-ylmethanamine. Subsequent pyrimidine coupling follows the NAS protocol above.

Urea Bond Formation Strategies

Isocyanate-Mediated Coupling

Reacting 1-(pyrimidin-2-yl)piperidin-4-yl)methanamine with 2-phenoxyethyl isocyanate in dichloromethane (DCM) at 0–25°C forms the urea linkage. This method, validated for 1-(2-chlorophenyl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea (PubChem CID 49687880), achieves yields of 65–70%.

Optimization Notes :

Carbonyldiimidazole (CDI)-Assisted Route

For unstable isocyanates, CDI activates the amine as an imidazole carbamate, which reacts with 2-phenoxyethylamine. This two-step process is advantageous for moisture-sensitive systems.

Procedure :

- Activation : Piperidinylmethanamine + CDI (1.5 equiv) → Imidazole carbamate (85% yield).

- Coupling : Carbamate + 2-phenoxyethylamine → Urea (60–68% yield).

Phenoxyethyl Sidechain Installation

Alkylation of Urea Intermediate

If the urea is formed first (e.g., from piperidinylmethanamine and ethyl isocyanate), the phenoxyethyl group is introduced via alkylation. Bromoethyl phenylether reacts with the urea’s secondary nitrogen under basic conditions.

Conditions :

Mitsunobu Reaction

For stereochemical control, the Mitsunobu reaction couples a phenoxyethanol derivative to the urea nitrogen using triphenylphosphine and diethyl azodicarboxylate (DEAD).

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|---|

| Isocyanate Coupling | Urea formation | 65–70 | ≥95 | 4–6 |

| CDI-Mediated | Carbamate activation | 60–68 | 90–93 | 8–10 |

| Alkylation | Sidechain introduction | 58 | 88 | 12 |

Notes :

- Isocyanate coupling offers the highest efficiency but requires anhydrous conditions.

- CDI methods tolerate moisture but involve additional steps.

- Alkylation is less efficient due to competing side reactions.

Scalability and Industrial Considerations

Microwave-assisted synthesis (e.g., 120°C in DMSO) reduces reaction times from hours to minutes, enhancing throughput. However, DMSO poses challenges in large-scale purification. Alternative solvents like N-methylpyrrolidone (NMP) or ethanol/water mixtures may improve sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction could produce phenoxyethylamines.

Scientific Research Applications

1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group may facilitate binding to hydrophobic pockets, while the pyrimidinyl-piperidine moiety can interact with polar or charged residues. This compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Phenoxyethyl)-3-(pyridin-4-ylmethyl)urea

- 1-(2-Phenoxyethyl)-3-(pyrimidin-4-ylmethyl)urea

- 1-(2-Phenoxyethyl)-3-(piperidin-4-ylmethyl)urea

Uniqueness

1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-(2-Phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a complex organic compound that has gained attention for its potential biological activities. Its unique structure, which includes a phenoxyethyl group, a pyrimidinyl-substituted piperidine, and a urea moiety, positions it as a promising candidate for various therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Molecular Formula and Weight

- Molecular Formula : C₁₉H₂₅N₅O₂

- Molecular Weight : 319.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The phenoxyethyl group enhances binding affinity to hydrophobic pockets, while the pyrimidinyl-piperidine moiety facilitates interactions with polar or charged residues. This dual interaction may modulate target activity, leading to various biological effects such as inhibition of enzyme activity or receptor antagonism.

Pharmacological Applications

- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The compound's potential as an antimicrobial agent is also noteworthy. Pyrimidine-based compounds have shown efficacy against various bacterial strains and fungi, suggesting that this compound may possess similar properties .

- Neurological Effects : Given the presence of the piperidine structure, there is potential for neuropharmacological applications. Compounds in this class have been explored for their effects on neurotransmitter systems, particularly in relation to anxiety and depression .

Case Studies

Several studies have investigated the biological activities of related compounds:

- Antitumor Activity : A study on pyrimidine derivatives demonstrated that certain compounds significantly inhibited tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .

- Antibacterial Efficacy : Another investigation revealed that pyrimidine-based agents exhibited potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against strains like Staphylococcus aureus and Enterococcus faecalis .

- Neuroprotective Effects : Research into piperidine derivatives has shown promise in protecting neurons from oxidative stress-induced damage, which may be relevant for developing treatments for neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for 1-(2-phenoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea?

- Methodological Answer : Prioritize modular synthesis to isolate intermediates for structural validation. For example, the phenoxyethyl and pyrimidinyl-piperidine moieties should be synthesized separately before coupling via urea formation. Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for pyrimidine-piperidine linkage, as seen in analogous urea derivatives . Monitor reaction progress via HPLC or LC-MS to ensure intermediate purity (>95%) before proceeding.

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the phenoxyethyl group (δ ~6.8–7.4 ppm for aromatic protons) and piperidinyl protons (δ ~1.5–3.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with ≤2 ppm error.

- FT-IR : Validate urea C=O stretch (~1640–1680 cm⁻¹) and pyrimidine ring vibrations (~1500–1600 cm⁻¹) .

- Data Table :

| Technique | Key Peaks/Features | Purpose |

|---|---|---|

| 1H NMR | δ 3.4–3.8 ppm (piperidine CH2) | Confirm piperidine substitution |

| HRMS | m/z 411.2132 (calculated for C21H27N5O2) | Verify molecular formula |

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this urea derivative?

- Methodological Answer : Employ density functional theory (DFT) to predict transition states in urea bond formation. Use software like Gaussian or ORCA to calculate activation energies for competing pathways (e.g., direct coupling vs. stepwise reactions). Pair computational results with experimental kinetic studies (e.g., varying temperature/pH) to validate models. ICReDD’s integrated approach, combining quantum chemistry and machine learning, has proven effective in reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer :

- Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests.

- Solubility/Purity Checks : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting bioavailability.

- Structural Analog Testing : Synthesize and test derivatives (e.g., pyrimidine-to-pyridine substitutions) to isolate SAR trends, as demonstrated in urea-based kinase inhibitors .

Q. How can researchers scale up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalyst Screening : Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation steps to preserve stereochemistry.

- Process Control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction intermediates .

- Data Table :

| Parameter | Lab Scale (mg) | Pilot Scale (g) |

|---|---|---|

| Yield | 65% | 58% |

| Enantiomeric Excess | 98% | 95% |

Contradiction Analysis & Theoretical Frameworks

Q. How to address discrepancies between in silico predictions and experimental binding affinities?

- Methodological Answer :

- Docking Refinement : Incorporate solvent effects and protein flexibility in molecular docking simulations (e.g., using AutoDock Vina or Schrödinger).

- Free Energy Perturbation (FEP) : Calculate binding free energy differences to refine predictions, as applied in urea-based protease inhibitors .

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and reconcile computational models.

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Chemical Proteomics : Use activity-based protein profiling (ABPP) with a biotinylated derivative to identify off-target interactions.

- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing effects in wild-type vs. gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.